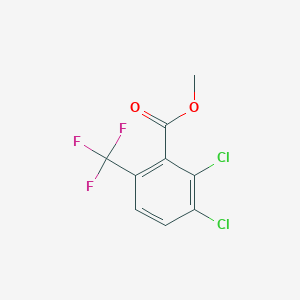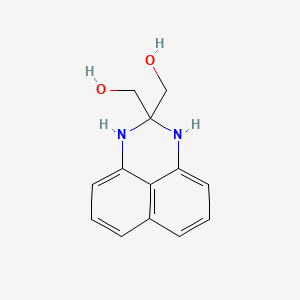
3-(Hept-1-yn-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hept-1-yn-1-yl)pyridine can be achieved through various methods. One common approach involves the coupling of a heptynyl halide with a pyridine derivative under palladium-catalyzed cross-coupling conditions. For example, the reaction between 3-bromopyridine and 1-heptyne in the presence of a palladium catalyst and a base such as triethylamine can yield this compound .
Another method involves the use of Grignard reagents. The reaction of 3-pyridylmagnesium bromide with 1-heptyne can also produce this compound under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(Hept-1-yn-1-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Heptanyl-substituted pyridines
Substitution: Functionalized pyridine derivatives
科学的研究の応用
3-(Hept-1-yn-1-yl)pyridine has diverse applications in scientific research:
作用機序
The mechanism of action of 3-(Hept-1-yn-1-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The heptynyl group can enhance the compound’s binding affinity and specificity towards these targets. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Pyridine: The parent compound with a simpler structure.
3-Ethynylpyridine: A similar compound with an ethynyl group instead of a heptynyl group.
3-Propynylpyridine: Another analog with a propynyl group.
Uniqueness
The longer carbon chain in the heptynyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
3-hept-1-ynylpyridine |
InChI |
InChI=1S/C12H15N/c1-2-3-4-5-6-8-12-9-7-10-13-11-12/h7,9-11H,2-5H2,1H3 |
InChIキー |
MSYARPMEMDPTFQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC#CC1=CN=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Bromo-8-[(8-bromooctyl)disulfanyl]octane](/img/structure/B8540610.png)


![Carbamic acid,[2-amino-5-[methyl(1-methylethyl)amino]-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8540634.png)



![Dibenz[b,f]oxepin, 10-(bromomethyl)-](/img/structure/B8540665.png)






